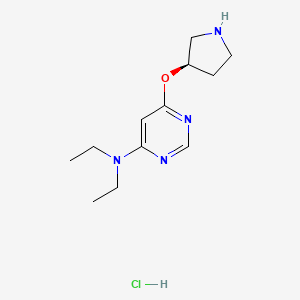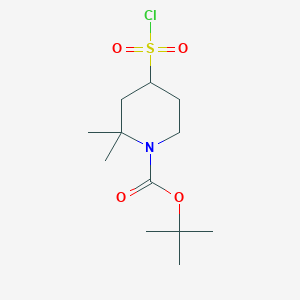![molecular formula C13H9N3O2 B2714530 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid CAS No. 123533-43-7](/img/structure/B2714530.png)
2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid” is a chemical compound with the CAS Number: 123533-43-7 . It has a molecular weight of 239.23 . The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H9N3O2/c17-12(18)11-10(9-5-2-1-3-6-9)15-13-14-7-4-8-16(11)13/h1-8H, (H,17,18) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a melting point of 174-176°C . It has a density of 1.3±0.1 g/cm3 . The compound has 4 H bond acceptors and 1 H bond donor .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid:
Antimicrobial Agents
2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and disrupt their integrity, leading to the death of the bacteria. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial activity .
Anticancer Research
This compound has been investigated for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with their DNA replication and repair mechanisms. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy .
Anti-inflammatory Applications
2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid has been explored for its anti-inflammatory effects. It can modulate the activity of various inflammatory mediators, reducing inflammation in conditions such as arthritis and other inflammatory diseases. This makes it a potential therapeutic agent for managing chronic inflammatory conditions .
Enzyme Inhibition
This compound has been studied as an inhibitor of various enzymes. For example, it can inhibit certain kinases that are involved in cell signaling pathways. By inhibiting these enzymes, 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid can alter cellular processes, making it useful in research focused on understanding and manipulating cellular functions .
Neuroprotective Effects
Research has indicated that 2-Phenylimidazo[1,2-A]pyrimidine-3-carboxylic acid may have neuroprotective properties. It can protect neurons from damage caused by oxidative stress and other neurotoxic factors. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Safety and Hazards
properties
IUPAC Name |
2-phenylimidazo[1,2-a]pyrimidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c17-12(18)11-10(9-5-2-1-3-6-9)15-13-14-7-4-8-16(11)13/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDZDYDRTBDVCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-3-carboxamide](/img/structure/B2714447.png)
![3-(3,3-dimethyl-2-oxobutyl)-8-(4-fluorophenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2714450.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2714451.png)
![7-(3,4-dimethylphenyl)-3-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2714452.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2714454.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-fluorobenzamide](/img/structure/B2714455.png)

![7-[(3,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2714457.png)
![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid](/img/structure/B2714460.png)



![Tert-butyl N-cycloheptyl-N-[2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2714468.png)
![3-[(3-Phenylpropanoyl)amino]benzoic acid](/img/structure/B2714469.png)